32a-Glycine-calcitonin (Salmon)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
32a-Glycine-calcitonin (Salmon) is a derivative of Calcitonin (salmon), a 32-amino acid linear polypeptide hormone . It is produced in the thyroid in humans and acts to reduce blood calcium (Ca2+), opposing the effects of parathyroid hormone (PTH) . It is used as an effective alternative for the treatment of postmenopausal osteoporosis .
Synthesis Analysis
Salmon calcitonin was first synthesized at Sandoz in Basel, Switzerland in 1969 . It is produced from either synthetic processes or microbial processes using recombinant DNA (rDNA) technology .Molecular Structure Analysis
The molecular formula of 32a-Glycine-calcitonin (Salmon) is C147H242N44O50S2 . Its amino acid sequence and structure are highlighted in Figure 1 .Chemical Reactions Analysis
The isolation and chemical characterization of calcitonin from several mammalian species have led to rapid advances in understanding the structural features important for the biological activity of this hypocalcemic hormone .Physical and Chemical Properties Analysis
The physical and chemical properties of 32a-Glycine-calcitonin (Salmon) include a molecular weight of 3489.93 and a density of 1.54±0.1 g/cm3 . It appears as a white to off-white lyophilized powder .Mechanism of Action
Safety and Hazards
Future Directions
There is a growing trend towards the bioanalysis of large molecules like salmon calcitonin by LC-MS . An oral formulation of salmon calcitonin has been recently developed, indicating potential utility not only in osteoporosis but also in osteoarthritis . The FDA has suggested that in vivo bioequivalence study may be waived for a generic calcitonin salmon injection product that is qualitatively and quantitatively the same as the Reference Listed Drug (RLD) .
Properties
CAS No. |
115472-96-3 |
---|---|
Molecular Formula |
C147H242N44O50S2 |
Molecular Weight |
3489.931 |
InChI |
InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1 |
InChI Key |
FLCBPICONBSRJW-QXKJFSBZSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO |
Synonyms |
1,2-Dithia-5,8,11,14,17,20-hexaazacyclotricosane Cyclic Peptide deriv.; USP Calcitonin Related Compound B; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.